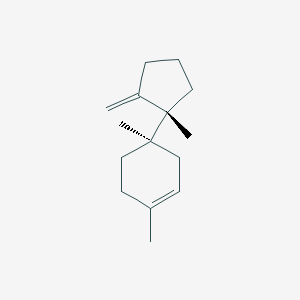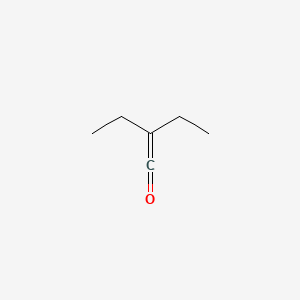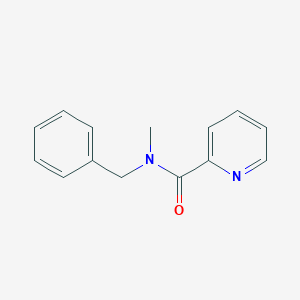
N-Benzyl-N-methylpyridine-2-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-Benzyl-N-methylpyridine-2-carboxamide is a chemical compound that belongs to the class of pyridine carboxamides It is characterized by the presence of a benzyl group and a methyl group attached to the nitrogen atom of the pyridine-2-carboxamide structure
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N-Benzyl-N-methylpyridine-2-carboxamide typically involves the condensation of pyridine-2-carboxylic acid or its derivatives with benzylamine and methylamine. One common method involves the use of pyridine-2,6-dicarboxylic acid, which undergoes a condensation reaction with benzylamine and methylamine under controlled conditions . The reaction is usually carried out in the presence of a dehydrating agent such as thionyl chloride or phosphorus oxychloride to facilitate the formation of the carboxamide bond.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions and using continuous flow reactors. This allows for better control over reaction parameters such as temperature, pressure, and reaction time, leading to higher yields and purity of the final product .
Analyse Chemischer Reaktionen
Types of Reactions
N-Benzyl-N-methylpyridine-2-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to yield reduced derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as halides or amines in the presence of a suitable catalyst.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyridine-2-carboxylic acid derivatives, while reduction may produce this compound derivatives with altered functional groups .
Wissenschaftliche Forschungsanwendungen
N-Benzyl-N-methylpyridine-2-carboxamide has several scientific research applications, including:
Wirkmechanismus
The mechanism of action of N-Benzyl-N-methylpyridine-2-carboxamide involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes by binding to their active sites, thereby modulating their activity. Additionally, it can affect signaling pathways such as the PI3K-Akt pathway, leading to anti-inflammatory and anti-fibrotic effects .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
N-Methylpyridine-2-carboxamide: Lacks the benzyl group, making it less hydrophobic and potentially altering its biological activity.
N-Benzyl-2-chloro-N-methylpyridine-4-carboxamide: Contains a chloro substituent, which can influence its reactivity and interactions with biological targets.
N-Benzyl-6-methylpyridine-2-carboxamide: Similar structure but with a methyl group at the 6-position, affecting its steric and electronic properties.
Uniqueness
N-Benzyl-N-methylpyridine-2-carboxamide is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of both benzyl and methyl groups on the nitrogen atom enhances its hydrophobicity and potential interactions with hydrophobic pockets in enzymes or receptors .
Eigenschaften
CAS-Nummer |
29211-87-8 |
|---|---|
Molekularformel |
C14H14N2O |
Molekulargewicht |
226.27 g/mol |
IUPAC-Name |
N-benzyl-N-methylpyridine-2-carboxamide |
InChI |
InChI=1S/C14H14N2O/c1-16(11-12-7-3-2-4-8-12)14(17)13-9-5-6-10-15-13/h2-10H,11H2,1H3 |
InChI-Schlüssel |
QJMHJUXKXKSGJF-UHFFFAOYSA-N |
Kanonische SMILES |
CN(CC1=CC=CC=C1)C(=O)C2=CC=CC=N2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


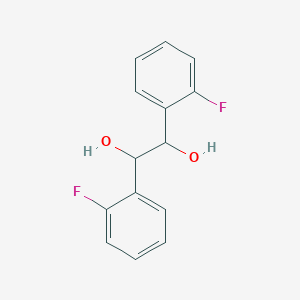

![2-Methyl-2-[(methylsulfanyl)methoxy]propane](/img/structure/B14694032.png)
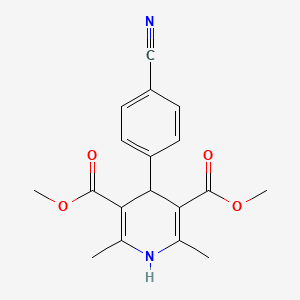
![3,5-Dimethyl-4-[(E)-(2-nitrophenyl)diazenyl]-1,2-oxazole](/img/structure/B14694040.png)
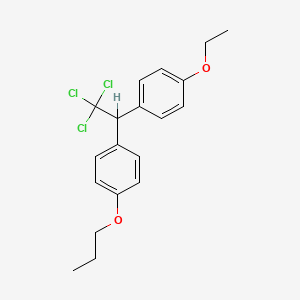

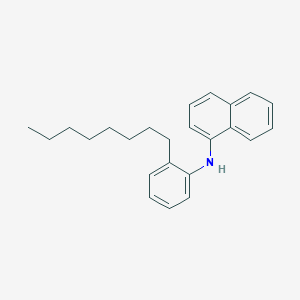
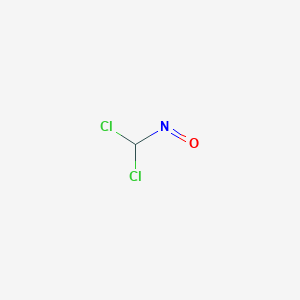
![2-[Bis(3-methylphenoxy)phosphorylamino]ethyl-[6-[2-[bis(3-methylphenoxy)phosphorylamino]ethyl-dimethylazaniumyl]hexyl]-dimethylazanium;dibromide](/img/structure/B14694078.png)
![1-[3-(3-Hydroxypropyl)-4-methoxyphenyl]ethanone](/img/structure/B14694079.png)
![9-Azabicyclo[4.2.1]nona-2,4,7-triene-9-carboxamide](/img/structure/B14694087.png)
